molecular formula C11H10N4OS B8284704 N-(6-Cyano-1,3-benzothiazol-2-yl)-N'-ethylurea

N-(6-Cyano-1,3-benzothiazol-2-yl)-N'-ethylurea

Cat. No.: B8284704
M. Wt: 246.29 g/mol
InChI Key: GJBVPALZFCNGCT-UHFFFAOYSA-N
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Description

N-(6-Cyano-1,3-benzothiazol-2-yl)-N'-ethylurea is a useful research compound. Its molecular formula is C11H10N4OS and its molecular weight is 246.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

1-(6-cyano-1,3-benzothiazol-2-yl)-3-ethylurea

InChI

InChI=1S/C11H10N4OS/c1-2-13-10(16)15-11-14-8-4-3-7(6-12)5-9(8)17-11/h3-5H,2H2,1H3,(H2,13,14,15,16)

InChI Key

GJBVPALZFCNGCT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC2=C(S1)C=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Amino-1,3-benzothiazole-6-carbonitrile is dissolved in a polar aprotic solvent, preferrably dimethylformamide. R3NCO is added, followed by an alkyl amine base, preferably triethylamine and the solution is heated to about 70–90° C., preferably about 80° C., under good agitation. The solution is allowed to stir for about 4–8 hours, preferably about 4 hours, then cooled to room temperature. The solvent is removed in vacuo and the solids are washed well with ether. The product is further purified by column chromatography and after drying in vacuo, the title product is isolated.
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Synthesis routes and methods II

Procedure details

2-Amino-1,3-benzothiazole-6-carbonitrile (0.2 g) was dissolved in about 5 mL dimethylformamide. About 0.2 mL of ethylisocyanate was added, followed by about 0.3 mL triethylamine and the solution was heated to about 80° C. under good agitation. The solution was allowed to stir for about 4 hours then cooled to room temperature. The solvent was removed in vacuo and the solids were washed well with ether. The product was further purified by column chromatography and after drying in vacuo, about 0.14 grams was isolated. 1H NMR 1.1 (t, 3H, J=7.2 Hz), 3.2 (m, 2H), 6.8 (s, 1H), 7.7 (m, 2H), 8.4 (s, 1H), 11.0 (s, 1H), LC/MS 2.54 min, 247 (MH+), 245 (M−H−), lab RP-HPLC RT 7.8 minutes.
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Synthesis routes and methods III

Procedure details

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